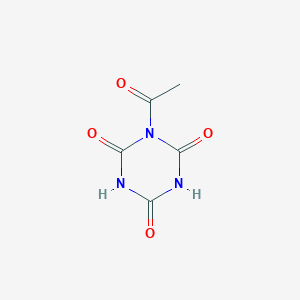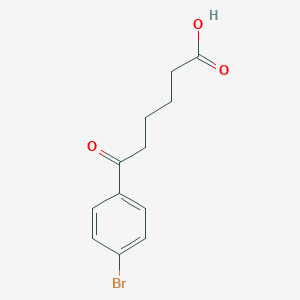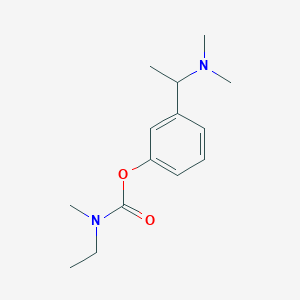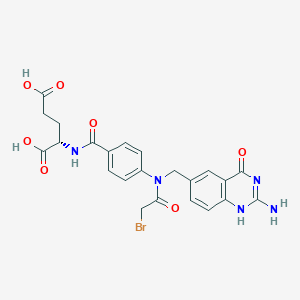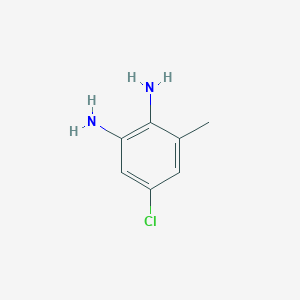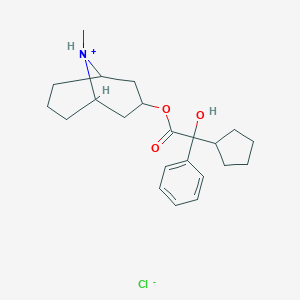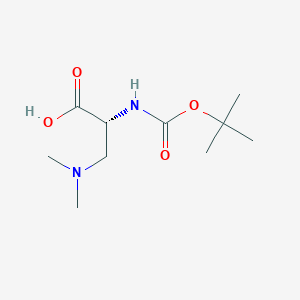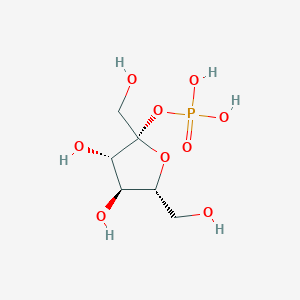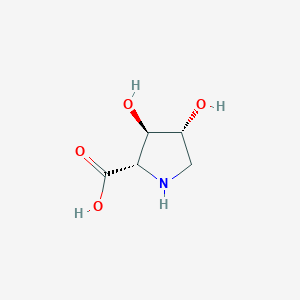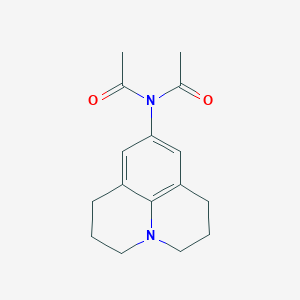
2,3,6,7-Tetrahydro-9-(diacetylamino)-1H,5H-benzo(ij)quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THIQ is a heterocyclic compound that belongs to the class of quinolizines. It was first synthesized in 1947 by Robinson and Todd through a multistep process involving the condensation of an aldehyde and an amine. Since then, several methods have been developed to synthesize THIQ, including the use of palladium-catalyzed coupling reactions and the reduction of quinoline derivatives.
Mecanismo De Acción
THIQ acts as a partial agonist or antagonist at dopamine receptors, depending on the specific receptor subtype. It has been shown to bind to D2 and D3 receptors with high affinity, and to a lesser extent, to D4 and D5 receptors. THIQ has been shown to modulate dopamine signaling in the brain, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
THIQ has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine signaling, the inhibition of dopamine uptake, and the suppression of locomotor activity in animal models. THIQ has also been shown to have potential analgesic effects through its modulation of the opioid system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using THIQ in lab experiments is its ability to selectively bind to dopamine receptors, making it a useful tool for studying dopamine signaling. Additionally, THIQ has been shown to have good brain penetration, which makes it useful for studying the central nervous system. However, THIQ has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several future directions for research on THIQ. One area of interest is the development of new synthetic methods for THIQ that are more efficient and environmentally friendly. Another area of interest is the investigation of THIQ as a potential therapeutic agent for various neurological and psychiatric disorders, including addiction, schizophrenia, and depression. Additionally, there is potential for THIQ to be used as a radioligand for imaging dopamine receptors in humans, which could lead to a better understanding of dopamine signaling in the brain.
Métodos De Síntesis
One of the most commonly used methods to synthesize THIQ is the reduction of quinoline derivatives using sodium borohydride or lithium aluminum hydride. This method yields THIQ in high yields with good purity. Another method involves the palladium-catalyzed coupling reaction of an aryl halide with an amine, followed by cyclization to form THIQ.
Aplicaciones Científicas De Investigación
THIQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, THIQ has been investigated for its potential as an antipsychotic agent due to its ability to bind to dopamine receptors. In neuroscience, THIQ has been used to study the role of dopamine in addiction and reward pathways. Additionally, THIQ has been studied for its potential as a radioligand for imaging dopamine receptors in the brain.
Propiedades
Número CAS |
101077-21-8 |
|---|---|
Nombre del producto |
2,3,6,7-Tetrahydro-9-(diacetylamino)-1H,5H-benzo(ij)quinolizine |
Fórmula molecular |
C16H20N2O2 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
N-acetyl-N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18(12(2)20)15-9-13-5-3-7-17-8-4-6-14(10-15)16(13)17/h9-10H,3-8H2,1-2H3 |
Clave InChI |
TZCGQOBSJSNTMP-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C3C(=C1)CCCN3CCC2)C(=O)C |
SMILES canónico |
CC(=O)N(C1=CC2=C3C(=C1)CCCN3CCC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



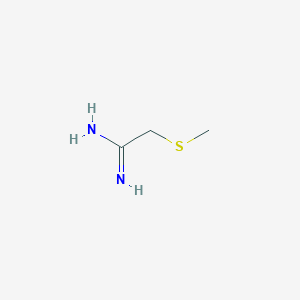
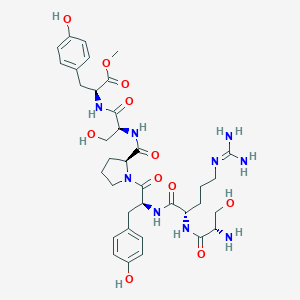
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
